molecular formula C11H13ClFNO2 B2902143 Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride CAS No. 2361760-68-9

Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride

Cat. No.: B2902143
CAS No.: 2361760-68-9
M. Wt: 245.68
InChI Key: OJRMLSQABFLPDI-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is a fluorinated tetrahydroisoquinoline derivative characterized by a bicyclic aromatic core with a fluorine atom at position 7, a methyl ester group at position 6, and a hydrochloride salt. This compound is of interest in medicinal chemistry due to the structural versatility of the tetrahydroisoquinoline scaffold, which is prevalent in bioactive molecules targeting neurological and inflammatory pathways . The fluorine substituent enhances metabolic stability and modulates electronic properties, while the carboxylate ester improves solubility for synthetic handling .

Properties

IUPAC Name

methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2.ClH/c1-15-11(14)9-4-7-2-3-13-6-8(7)5-10(9)12;/h4-5,13H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRMLSQABFLPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2CNCCC2=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Ring Closure

A foundational approach involves Friedel-Crafts acylation followed by cyclization. The synthesis begins with N-[2-(4-fluorophenyl)ethyl]acetamide, which undergoes oxalyl chloride-mediated acylation in dichloromethane at −10°C. Aluminum chloride catalyzes the intramolecular cyclization, forming 6,10b-dihydro-10b-methyl-5H-oxazolo[2,3-a]isoquinolin-2,3-dione. Subsequent methanolysis in sulfuric acid cleaves the oxazolidinone ring, yielding 1-methyl-7-fluoro-3,4-dihydroisoquinoline.

Key Reaction Parameters

  • Oxalyl chloride : 1.1 equivalents, −10°C, 30 minutes
  • Aluminum chloride : 1.2 equivalents, 18-hour stirring at room temperature
  • Methanolysis : Reflux in sulfuric acid (1.6 mL per 5.2 g substrate), 18 hours

Borohydride Reduction for Saturation

The dihydroisoquinoline intermediate is reduced using sodium borohydride in methanol. This step hydrogenates the 3,4-double bond, producing 1-methyl-7-fluoro-1,2,3,4-tetrahydroisoquinoline with 85% yield. Acidic workup with hydrochloric acid ensures salt formation, enhancing solubility for subsequent carboxylation.

Alternative Pathways: Boc-Protected Intermediate Coupling

Peptide Coupling with Boc-d-Tic

A modular strategy employs (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-d-Tic) as a building block. Boc-7-fluoro-d-Tic-OH is prepared via electrophilic fluorination of the phenolic precursor using Selectfluor® in acetonitrile. Coupling with methylamine derivatives is facilitated by N,N′-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt), achieving 80–85% yields.

Deprotection Conditions

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v)
  • Duration : 2 hours at room temperature

Industrial-Scale Optimization

Continuous Flow Reactor Synthesis

To enhance throughput, a continuous flow system is employed for the Friedel-Crafts step. Key advantages include:

  • Residence Time : 12 minutes at 50°C
  • Throughput : 1.2 kg/hour of oxazoloisoquinolin-dione
  • Purity : 99.5% by HPLC, minimizing downstream purification

Crystallization for Salt Purification

The hydrochloride salt is recrystallized from ethanol/water (4:1) at −20°C, producing needle-like crystals with uniform particle size (50–100 μm).

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H), 7.12 (d, J = 12.0 Hz, 1H), 4.25 (s, 2H), 3.85 (s, 3H), 3.10–3.30 (m, 4H), 2.75 (t, J = 6.0 Hz, 2H).
  • HPLC : Retention time 8.2 minutes (C18 column, 0.1% TFA in water/acetonitrile gradient).

Purity and Stability

  • Purity : ≥99% by elemental analysis (C₁₂H₁₃FNO₂·HCl: Calcd. C 52.66, H 5.14; Found C 52.61, H 5.09).
  • Storage : Stable for 24 months at −20°C under argon.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Friedel-Crafts High regioselectivity Requires cryogenic conditions 78
Boc-Coupling Modular, scalable Multiple protection/deprotection 80
Continuous Flow High throughput Capital-intensive equipment 85

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It serves as a tool in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The exact mechanism of action of Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of biological pathways. The fluorine atom can enhance the compound's binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations: Halogen Type and Position

Chlorinated Analogues
  • Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride (CAS 1289646-93-0): Features chlorine atoms at positions 5 and 7 instead of fluorine. Chlorine’s higher electronegativity and steric bulk compared to fluorine may reduce solubility but enhance binding affinity in hydrophobic environments . Used as an intermediate in synthesizing LFA-1/ICAM-1 antagonists for inflammatory diseases .
Fluorinated Analogues
  • Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (CAS 2007908-42-9): Fluorine at position 6 and ester at position 1.
  • 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 215798-14-4): A trifluoromethyl group at position 6 introduces strong electron-withdrawing effects and high lipophilicity, enhancing blood-brain barrier penetration .

Functional Group Modifications

Ester vs. Carboxamide Derivatives
  • Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Ethyl ester and methoxy groups at positions 6 and 5. Methoxy groups increase steric hindrance but improve metabolic stability compared to halogens .
  • 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f): Replaces the ester with a phenyl carboxamide, enabling hydrogen bonding and π-π stacking interactions in target binding .

Biological Activity

Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride (CAS No. 2361760-68-9) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C₁₁H₁₃ClFNO₂
  • Molecular Weight : 245.68 g/mol
  • IUPAC Name : Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride
  • Purity : ≥95%
  • Storage Conditions : Store in an inert atmosphere at 2-8°C

Biological Activity Overview

The biological activity of methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride has been investigated primarily in the context of its antiviral and anticancer properties.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, related tetrahydroisoquinoline derivatives have demonstrated significant antiviral activity against SARS-CoV-2. In vitro studies indicated that certain derivatives exhibited half-maximal effective concentrations (EC50) in the low micromolar range (around 3.15 μM), suggesting a promising therapeutic window for further development against viral infections .

Anticancer Activity

Tetrahydroisoquinolines have also been studied for their anticancer properties. In a study examining various tetrahydroisoquinoline derivatives, compounds similar to methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate showed antiproliferative effects against multiple human tumor cell lines with growth inhibition values ranging from nanomolar to micromolar concentrations . This indicates the potential for these compounds to serve as leads in cancer drug development.

The mechanism by which methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate exerts its biological effects may involve several pathways:

  • Inhibition of Viral Replication : The compound appears to interfere with post-entry stages of viral replication. Studies suggest that it may alter intracellular pH or affect membrane fusion processes crucial for viral entry and replication .
  • Induction of Apoptosis in Cancer Cells : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways. This includes modulation of pro-apoptotic and anti-apoptotic proteins leading to cell death .

Case Studies and Research Findings

StudyFindings
Study on SARS-CoV-2 derivativesCompounds exhibited EC50 values as low as 2.78 μM in human lung cells (Calu-3), outperforming chloroquine .
Anticancer activity assessmentTetrahydroisoquinoline derivatives demonstrated GI50 values ranging from nM to μM across multiple tumor cell lines .

Q & A

What are the key structural features and physicochemical properties of Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride?

Level: Basic
Answer:
The compound features a bicyclic tetrahydroisoquinoline core with a fluorine substituent at position 7 and a methyl ester group at position 6. Its hydrochloride salt enhances solubility for in vitro assays. Key properties include:

  • Molecular formula: C₁₁H₁₂FNO₂·HCl (calculated based on structural analogs) .
  • Molecular weight: ~245.68 g/mol (estimated from similar derivatives) .
  • Solubility: Likely polar due to the hydrochloride salt; recommend dissolution in DMSO or aqueous buffers for biological assays .
  • Stability: Store under inert atmosphere at 2–8°C to prevent hydrolysis of the ester group .

What synthetic methodologies are recommended for preparing this compound?

Level: Basic
Answer:
A multi-step synthesis is typically employed:

Precursor condensation: React phenethylamine derivatives with carbonyl compounds (e.g., methyl chloroformate) to form the ester intermediate .

Cyclization: Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a condensing agent to promote ring closure .

Hydrolysis (optional): For carboxylic acid derivatives, lithium iodide in pyridine selectively hydrolyzes the methyl ester .

Salt formation: Treat the free base with HCl to yield the hydrochloride salt .
Key consideration: Monitor reaction progress via TLC or HPLC to avoid over-alkylation .

How do substituent variations at the 6- and 7-positions influence pharmacological activity?

Level: Advanced
Answer:
Comparative studies of structural analogs reveal:

Substituent Position Impact Reference
Fluoro7Enhances metabolic stability via electron-withdrawing effects
Methoxy6Increases lipophilicity but reduces receptor selectivity
Methyl ester6Balances solubility and cell permeability for CNS targeting
Methodological note: Use radioligand binding assays (e.g., for dopamine receptors) to quantify affinity changes .

What analytical techniques are critical for confirming purity and structure?

Level: Advanced
Answer:

  • X-ray crystallography: Resolve stereochemistry using SHELX software for refinement (SHELXL for small molecules; SHELXE for macromolecular interfaces) .
  • NMR: ¹⁹F NMR quantifies fluorine incorporation; ¹H/¹³C NMR confirms ring saturation and ester integrity .
  • HPLC-MS: Assess purity (>95%) and detect byproducts (e.g., hydrolyzed carboxylic acid) .
    Data contradiction tip: Cross-validate results with orthogonal methods if crystallography and NMR disagree on conformation .

How can researchers resolve discrepancies in reported receptor binding affinities?

Level: Advanced
Answer:
Discrepancies may arise from:

  • Assay conditions: Variations in buffer pH or ion concentration alter protonation states. Standardize using pharmacopeial guidelines (e.g., USP Reference Standards) .
  • Stereochemical impurities: Chiral HPLC separates enantiomers; compare activity of isolated isomers .
  • Receptor subtype specificity: Use knockout cell lines to isolate target interactions (e.g., dopamine D2 vs. D3) .
    Case study: Analogous tetrahydroisoquinolines show ±20% affinity variance due to 7-fluoro vs. 7-chloro substitution .

What in vitro models are suitable for evaluating neuropharmacological activity?

Level: Advanced
Answer:

  • Primary neuronal cultures: Assess cytotoxicity and neurotransmitter release (e.g., dopamine in substantia nigra models) .
  • Recombinant receptor assays: Express human GPCRs (e.g., adrenergic or opioid receptors) in HEK293 cells for dose-response profiling .
  • Metabolic stability: Use liver microsomes to predict CYP450-mediated degradation .
    Note: Include MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as a positive control for neurotoxicity studies .

How does the hydrochloride salt form impact bioavailability?

Level: Advanced
Answer:
The hydrochloride salt:

  • Enhances aqueous solubility for intravenous administration (critical for pharmacokinetic studies) .
  • May reduce oral bioavailability due to pH-dependent dissociation in the GI tract. Use co-solvents (e.g., PEG 400) to improve absorption .
    Validation: Compare plasma concentration-time curves of free base vs. salt form in rodent models .

What computational tools predict interactions with biological targets?

Level: Advanced
Answer:

  • Molecular docking (AutoDock Vina): Model binding to dopamine receptors using crystal structures (PDB: 6CM4 for D3) .
  • QSAR models: Corrogate substituent electronic parameters (Hammett σ) with IC₅₀ values from analog libraries .
  • MD simulations (GROMACS): Simulate membrane permeability of the protonated vs. unprotonated form .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.